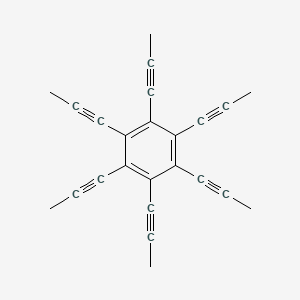

1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexakis(prop-1-ynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-7-13-19-20(14-8-2)22(16-10-4)24(18-12-6)23(17-11-5)21(19)15-9-3/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUDVGDBPWMSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=C(C(=C(C(=C1C#CC)C#CC)C#CC)C#CC)C#CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3,4,5,6 Hexa Prop 1 Yn 1 Yl Benzene and Its Congeners

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for the formation of carbon-carbon bonds, making them indispensable tools in the synthesis of hexaalkynylbenzenes. These reactions typically involve the coupling of a halogenated benzene (B151609) derivative with a terminal alkyne in the presence of a palladium catalyst.

Sonogashira Coupling Approaches for Hexaalkynylbenzenes

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone for the synthesis of hexaalkynylbenzenes. nih.gov This reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions, offering high yields and excellent functional group tolerance. nih.govnih.gov The synthesis of symmetrically substituted hexaalkynylbenzenes often commences with a perhalogenated benzene, such as hexabromobenzene or hexaiodobenzene, which undergoes a six-fold Sonogashira coupling with the desired terminal alkyne.

For the specific synthesis of 1,2,3,4,5,6-hexa(prop-1-yn-1-yl)benzene, hexaiodobenzene is a common starting material due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds. The reaction involves the coupling of hexaiodobenzene with an excess of propyne (B1212725) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst, typically copper(I) iodide, in a suitable solvent and base, such as triethylamine. Current time information in Europe/Malta.nih.govresearchgate.net

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Yield (%) |

| Hexaiodobenzene | Propyne | Pd(PPh₃)₄ / CuI | Triethylamine / THF | Moderate to High |

| Hexabromobenzene | Propyne | Pd(PPh₃)₄ / CuI | Triethylamine / DMF | Moderate |

| Hexaiodobenzene | Phenylacetylene | Pd(dba)₂ / P(t-Bu)₃ / CuI | Diisopropylamine / Toluene | High |

| Hexabromobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine / THF | High |

Table 1: Representative Sonogashira Couplings for Hexaalkynylbenzene Synthesis

Negishi Coupling Strategies for Differentiated Hexaalkynylbenzenes

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, provides a powerful method for the synthesis of unsymmetrical or differentiated hexaalkynylbenzenes. This approach allows for the sequential introduction of different alkynyl groups onto the benzene core, a task that is challenging to achieve with a one-pot six-fold Sonogashira coupling.

The synthesis of a differentiated hexaalkynylbenzene via Negishi coupling typically starts with a polyhalogenated benzene that has halogens with different reactivities (e.g., a combination of iodine and bromine atoms). The more reactive halogen (iodine) can be selectively coupled with an alkynylzinc reagent. The remaining less reactive halogens can then be subjected to a second Negishi coupling with a different alkynylzinc reagent, or another type of cross-coupling reaction.

| Aryl Halide | Organozinc Reagent | Catalyst | Product |

| 1,2,3-Tribromo-4,5,6-triiodobenzene | (Prop-1-yn-1-yl)zinc chloride | Pd(PPh₃)₄ | 1,2,3-Tribromo-4,5,6-tri(prop-1-yn-1-yl)benzene |

| 1,4-Dibromo-2,3,5,6-tetraiodobenzene | (Phenylethynyl)zinc chloride | Pd(dppf)Cl₂ | 1,4-Dibromo-2,3,5,6-tetrakis(phenylethynyl)benzene |

Table 2: Negishi Coupling for Stepwise Alkynylation of Benzene Core

Other Cross-Coupling Reactions in Hexaalkynylbenzene Synthesis

While Sonogashira and Negishi couplings are the most prominent, other palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, have also been adapted for the synthesis of hexaalkynylbenzene frameworks.

The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide. For hexaalkynylbenzene synthesis, this would involve the reaction of a hexahalogenated benzene with a hexa(trialkylstannyl)alkyne. Although effective, the toxicity of organotin compounds has somewhat limited its widespread use. nih.gov

The Suzuki coupling , which employs an organoboron reagent (e.g., a boronic acid or ester), is a highly versatile and environmentally benign cross-coupling method. mdpi.combeilstein-journals.org The synthesis of hexaalkynylbenzenes via Suzuki coupling would necessitate the preparation of a hexaboronic acid or ester derivative of benzene, which would then be coupled with an alkynyl halide. This approach is particularly useful for creating complex, functionalized hexaalkynylbenzene derivatives. mdpi.com

Cyclotrimerization Routes to Hexaalkynylbenzene Frameworks

An alternative and powerful strategy for the construction of the hexaalkynylbenzene core is the [2+2+2] cyclotrimerization of alkynes. This method involves the transition metal-catalyzed cyclization of three alkyne molecules to form a benzene ring. Cobalt complexes are particularly effective catalysts for this transformation. nih.govresearchgate.net

To synthesize a hexaalkynylbenzene using this approach, a diyne with the desired alkynyl substituents is typically co-cyclotrimerized with a monoalkyne. For instance, the cyclotrimerization of a 1,6-heptadiyne derivative bearing terminal alkynyl groups with an excess of a simple alkyne can lead to the formation of a tetrasubstituted benzene ring with two of the desired side chains. Further functionalization would be required to achieve the hexasubstituted product. A more direct approach involves the cyclotrimerization of a diyne that already contains two of the desired propynyl (B12738560) groups.

| Diyne | Alkyne | Catalyst | Product |

| Hepta-1,6-diyne | Propyne | CpCo(CO)₂ | 1,2-Di(prop-1-yn-1-yl)benzene and other isomers |

| 1,7-Bis(prop-1-yn-1-yl)octa-1,7-diyne | Bis(trimethylsilyl)acetylene | [Rh(cod)Cl]₂ | Tetrakis(prop-1-yn-1-yl)-bis(trimethylsilylethynyl)benzene derivative |

Table 3: Cyclotrimerization for the Formation of Alkynyl-Substituted Benzenes

Stepwise and Differentiated Functionalization Techniques

The synthesis of unsymmetrically substituted hexaalkynylbenzenes, which are of great interest for creating materials with specific directional properties, requires precise control over the introduction of different alkynyl groups. Stepwise functionalization of a pre-existing benzene ring is a key strategy to achieve this.

This approach often starts with a hexahalogenated benzene, typically hexabromobenzene, due to its commercial availability and the moderate reactivity of the C-Br bonds. csic.es By carefully controlling the reaction conditions (e.g., stoichiometry of the alkyne, reaction time, and temperature), it is possible to achieve partial substitution. For instance, a Sonogashira coupling with one equivalent of a terminal alkyne can lead to the formation of a monoalkynylated pentabromobenzene. This intermediate can then be subjected to a subsequent coupling reaction with a different alkyne. This iterative process allows for the programmed synthesis of hexaalkynylbenzenes with multiple, distinct alkynyl substituents.

Another strategy involves the use of protecting groups. A terminal alkyne with a protecting group, such as a trimethylsilyl (TMS) group, can be coupled to the hexahalogenated benzene. Subsequent deprotection of the TMS group reveals a terminal alkyne on the benzene ring, which can then be further functionalized.

Precursor Design for Complex Hexaalkynylbenzene Architectures

The design of precursors is a critical aspect of synthesizing complex architectures based on the hexaalkynylbenzene scaffold, such as dendrimers and macrocycles. mdpi.comorganic-chemistry.org The choice of the starting materials and the synthetic route is dictated by the desired final structure and its properties.

For the synthesis of dendrimers, the hexaalkynylbenzene core acts as a central branching point. Precursors for such structures often involve a hexafunctionalized benzene ring onto which dendritic wedges are attached. For example, a hexahalogenated benzene can be coupled with alkyne-functionalized dendritic fragments via Sonogashira or other cross-coupling reactions.

In the design of macrocycles, hexaalkynylbenzenes can serve as rigid building blocks. Precursors might involve the synthesis of a hexaalkynylbenzene with terminal functional groups on the alkynyl chains that can be used for subsequent cyclization reactions. For instance, a hexa(bromoethynyl)benzene could be synthesized and then used in coupling reactions to form macrocyclic structures. The design of these precursors often requires multi-step synthetic sequences to install the necessary functionality. nih.gov

Reactivity and Advanced Chemical Transformations of 1,2,3,4,5,6 Hexa Prop 1 Yn 1 Yl Benzene

Alkyne Metathesis in Hexaalkynylbenzene Systems

Alkyne metathesis has emerged as a powerful tool for the construction of carbon-carbon triple bonds, enabling the synthesis of complex macrocycles and polymers. capes.gov.br In hexaalkynylbenzene systems, this transformation can proceed via intramolecular or intermolecular pathways, leading to a variety of structurally intriguing products. The reaction involves the cleavage and reformation of alkyne bonds, typically catalyzed by transition metal complexes, most notably those of molybdenum and tungsten. nih.gov

Mechanistic studies on arylene ethynylene macrocycles have shown that their formation through alkyne metathesis is often a thermodynamically controlled process. nih.govillinois.edu Initially, linear oligomers and larger macrocycles are formed, which then undergo further metathesis reactions to yield the most stable cyclic products. nih.govillinois.edu The efficiency of these reactions can be influenced by the nature of the alkyne substituents. For instance, the generation of volatile byproducts, such as 2-butyne (B1218202) in the metathesis of propynyl-substituted precursors, can drive the equilibrium towards the desired macrocyclic products. capes.gov.br However, certain dialkylalkyne byproducts have been shown to inhibit the catalyst, necessitating strategies for their efficient removal to ensure high conversion rates. nih.gov

While specific studies on the alkyne metathesis of 1,2,3,4,5,6-hexa(prop-1-yn-1-yl)benzene are not extensively detailed in the available literature, the principles derived from related systems suggest its potential for constructing novel macrocyclic structures through carefully controlled intramolecular metathesis. The six propynyl (B12738560) arms could potentially undergo a cascade of metathesis reactions to form intricate, cage-like molecules.

Table 1: Key Aspects of Alkyne Metathesis in Arylene Ethynylene Systems

| Feature | Description |

| Reaction Type | Redistribution of alkyne chemical bonds. capes.gov.br |

| Catalysts | Typically molybdenum or tungsten alkylidyne complexes. nih.gov |

| Control | Often thermodynamically controlled, leading to the most stable macrocyclic products. nih.govillinois.edu |

| Driving Force | Removal of volatile alkyne byproducts can shift the equilibrium. capes.gov.br |

| Challenges | Catalyst inhibition by certain byproducts can occur. nih.gov |

Electrophilic Aromatic Substitution Patterns and Regioselectivity on Hexaalkynylbenzenes

The benzene (B151609) core of hexaalkynylbenzenes is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the six prop-1-yn-1-yl substituents. These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. studymind.co.uk In general, alkyl and alkynyl groups are known to be ortho- and para-directing activators in electrophilic aromatic substitution reactions. researchgate.netlibretexts.org

For a monosubstituted benzene ring, the incoming electrophile is directed to the positions ortho and para to the activating group. youtube.com However, in a hexasubstituted system like this compound, all positions on the benzene ring are substituted, precluding direct substitution on the ring itself without displacement of a propynyl group (ipso-substitution). Electrophilic attack is more likely to occur on the electron-rich triple bonds of the side chains or potentially lead to addition reactions rather than substitution on the aromatic core under certain conditions.

Detailed experimental studies on the specific regioselectivity of electrophilic aromatic substitution on this compound are scarce. However, theoretical analysis and experimental data from related activated aromatic systems can provide insights. For instance, in the bromination of activated aromatic compounds, the regioselectivity is highly dependent on the nature of the activating groups and the reaction conditions. nih.govwku.edu It is plausible that electrophilic attack on hexaalkynylbenzenes would preferentially occur at the alkyne moieties, potentially leading to subsequent cyclization or polymerization reactions. The high degree of activation from the six alkynyl groups would likely lead to very rapid reactions, possibly with multiple substitutions on the side chains.

Table 2: General Principles of Electrophilic Aromatic Substitution on Activated Rings

| Factor | Influence on Hexaalkynylbenzenes |

| Substituent Effect | The six prop-1-yn-1-yl groups are strongly activating. researchgate.net |

| Directing Effect | Alkynyl groups are generally ortho-, para-directing. libretexts.org |

| Reactivity | The benzene core is expected to be highly reactive towards electrophiles. studymind.co.uk |

| Predicted Outcome | Electrophilic attack is more likely on the alkyne side chains due to the fully substituted ring. |

Polymerization Reactions of Poly(alkynyl)benzene Units

Poly(alkynyl)benzene derivatives, such as this compound and its close analog hexaethynylbenzene, are important monomers for the synthesis of novel carbon-rich polymers and two-dimensional materials. The presence of multiple alkyne functionalities allows for various polymerization pathways, including cross-coupling and cyclotrimerization reactions.

A significant application of hexaalkynylbenzenes is in the synthesis of graphdiyne, a 2D carbon allotrope. This is typically achieved through a homocoupling reaction of hexaethynylbenzene on a copper surface, often in the presence of pyridine. Current time information in Europe/Malta. This process involves the formation of a network of benzene rings linked by diacetylene units. While the direct polymerization of this compound to form a substituted graphdiyne analog is not as commonly reported, the underlying principles of acetylenic coupling reactions suggest its feasibility. The methyl groups on the terminal alkynes would likely influence the polymerization process and the properties of the resulting material.

Transition metal-catalyzed cyclotrimerization of alkynes is another powerful method for creating highly substituted benzene rings and, by extension, polymeric networks. illinois.edu In the context of hexaalkynylbenzenes, intermolecular cyclotrimerization could lead to the formation of highly cross-linked, porous organic frameworks.

Table 3: Polymerization Approaches for Hexaalkynylbenzenes

| Polymerization Method | Description | Resulting Structure |

| Homocoupling | Oxidative coupling of terminal alkynes (e.g., Glaser-Hay coupling). Current time information in Europe/Malta. | Graphdiyne and related 2D networks. Current time information in Europe/Malta. |

| Cyclotrimerization | [2+2+2] cycloaddition of alkyne units catalyzed by transition metals. illinois.edu | Highly cross-linked polyphenylenes. |

| Cross-coupling | Reactions like Sonogashira coupling with appropriate linkers. nih.gov | Poly(phenylene ethynylene) networks. |

Gas-Phase Rearrangements and Cyclization Pathways to Carbon Allotropes

Highly unsaturated hydrocarbons, particularly those with a high density of acetylenic units, are fascinating precursors for the gas-phase synthesis of carbon allotropes like fullerenes and graphynes. The high-energy environment of the gas phase can induce complex rearrangements and cyclization reactions.

As mentioned in the previous section, hexaethynylbenzene is a key precursor for the synthesis of graphdiyne. Current time information in Europe/Malta. This typically occurs via a surface-catalyzed homocoupling reaction. Current time information in Europe/Malta. However, gas-phase synthesis routes to graphyne and graphdiyne fragments are also of significant interest. The intramolecular cyclization of hexaalkynylbenzenes can lead to the formation of dehydrobenzoannulene structures, which are essentially molecular fragments of graphyne. nih.gov

For instance, the sixfold Sonogashira cross-coupling of hexaiodobenzene with terminal alkynes has been used to synthesize "star" and "trefoil" shaped molecules that are considered substructures of graphdiyne. nih.gov While these are solution-phase syntheses, they demonstrate the propensity of hexa-functionalized benzene cores to form extended, planar, acetylenic structures. It is plausible that gas-phase pyrolysis of this compound could lead to the formation of similar graphdiyne-like fragments, with the methyl groups either being retained as substituents or eliminated at higher temperatures.

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of hexaalkynylbenzenes in solution. It provides critical data on the molecule's geometry, the interactions between its substituents, and the dynamics of its conformational changes.

Due to significant steric hindrance between the adjacent prop-1-yn-1-yl groups, 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene cannot adopt a planar conformation. Instead, the six substituents are forced out of the plane of the central benzene (B151609) ring, arranging themselves in a stable, non-planar propeller-like geometry.

NMR spectroscopy can confirm this arrangement. In a static, symmetric propeller conformation, all six propynyl (B12738560) groups are chemically equivalent. This would result in a simplified NMR spectrum, as shown in the table below. The presence of single, sharp resonances for the methyl (–CH₃) and acetylenic (–C≡C–) carbons in the ¹³C NMR spectrum, and a single resonance for the methyl protons in the ¹H NMR spectrum, would be strong evidence for a highly symmetric, propeller-shaped molecule where all six "blades" are indistinguishable on the NMR timescale.

Table 1: Expected NMR Signals for a Symmetric Propeller Conformation

| Nucleus | Type of Atom | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

|---|---|---|---|---|

| ¹H | Methyl Protons (CH₃) | ~2.0 | Singlet | All 18 protons are chemically equivalent due to C₆ symmetry. |

| ¹³C | Methyl Carbon (CH₃) | ~5 | Singlet | All six methyl carbons are equivalent. |

| ¹³C | Acetylenic Carbon (C-C≡C) | ~80-90 | Singlet | All six internal acetylenic carbons are equivalent. |

| ¹³C | Acetylenic Carbon (C≡C-CH₃) | ~65-75 | Singlet | All six terminal acetylenic carbons are equivalent. |

Note: Expected chemical shifts are approximate and can be influenced by solvent and intramolecular interactions.

The crowded arrangement of the six propynyl arms in this compound leads to significant intramolecular interactions that can be detected as anomalous chemical shifts in the NMR spectrum. researchgate.net The electron clouds of the triple bonds on adjacent substituents can interact through space, creating unique shielding and deshielding effects. ucl.ac.uk

For instance, the methyl protons might exhibit a chemical shift that is significantly different from that of a less crowded alkyne like 1-phenylpropyne. This deviation, or "anomalous shift," can be attributed to the magnetic anisotropy of the neighboring acetylene (B1199291) groups. modgraph.co.uk Depending on the precise geometry of the propeller conformation, the methyl protons could be positioned in either the shielding or deshielding region of the magnetic fields induced in the nearby π-systems of the other alkynes. ucl.ac.ukmodgraph.co.uk Detailed analysis and comparison with model compounds allow these shifts to provide insight into the average distance and orientation between the propeller blades. nih.gov

The propeller-like structure of this compound is not static. The propynyl groups can rotate around the single bond connecting them to the benzene ring. This process, known as propeller interconversion, can be studied using Dynamic NMR (DNMR) spectroscopy. nih.gov

By recording NMR spectra at various temperatures, one can observe changes in the line shape of the signals. At high temperatures, the propeller interconversion is rapid on the NMR timescale, leading to sharp, averaged signals as described in Table 1. As the temperature is lowered, the rotation slows down. If the rotation becomes slow enough, distinct signals for non-equivalent protons or carbons in a "frozen" conformation may appear, or significant line broadening will be observed as the signals begin to decoalesce.

The temperature at which the separate signals merge into a single peak (the coalescence temperature) can be used to calculate the activation energy (ΔG‡) for the rotational barrier. This provides quantitative data on the steric hindrance and the energy required for the "blades" of the molecular propeller to swing past one another. For similar sterically hindered systems, these energy barriers are often in the range of 10-15 kcal/mol. nih.gov

Electronic Absorption and Emission Spectroscopy of Hexaalkynylbenzenes

Electronic spectroscopy provides information about the electronic structure and excited-state properties of molecules. For hexaalkynylbenzene and its derivatives, techniques like UV-Vis absorption and fluorescence spectroscopy reveal how the molecule interacts with light and how its environment affects its electronic states.

Solvatochromism is the phenomenon where a substance's color, or more broadly its absorption and emission spectra, changes with the polarity of the solvent. wikipedia.orgnih.gov This effect is particularly pronounced in molecules that have a significant change in dipole moment upon photoexcitation.

While this compound itself is largely nonpolar, derivatives can be synthesized to feature both electron-donating (D) and electron-accepting (A) groups at the ends of the propyne (B1212725) arms. Such D-A substituted hexaalkynylbenzenes would be expected to exhibit significant solvatochromic behavior. In these cases, photoexcitation can lead to an intramolecular charge transfer (ICT) state. nih.gov If the molecule can then undergo a twisting motion around the single bonds connecting the substituents to the ring, it can relax into a highly polar, charge-separated state known as a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgnih.govvanderbilt.edu

The formation of a TICT state is highly dependent on solvent polarity. nih.gov

In nonpolar solvents: The high-energy TICT state is not stabilized, and fluorescence typically occurs from the less polar, locally excited (LE) or ICT state, resulting in emission at shorter wavelengths.

In polar solvents: The polar solvent molecules stabilize the highly polar TICT state, lowering its energy. This often leads to a second, red-shifted emission band with lower intensity, as the molecule can now fluoresce from this new, relaxed state.

This dual fluorescence is a hallmark of molecules undergoing TICT. nih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.gov For hexaalkynylbenzene derivatives, the quantum yield is highly sensitive to the molecular structure and the presence of non-radiative decay pathways. mdpi.com

The rotational freedom of the six propynyl groups in this compound can provide a pathway for non-radiative decay, where the excitation energy is dissipated as heat through molecular motion rather than being emitted as light. This would typically result in a moderate to low quantum yield.

Table 2: Hypothetical Fluorescence Data for Hexaalkynylbenzene Derivatives in Different Solvents

| Derivative | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Parent Compound (Hexa(prop-1-yn-1-yl)benzene) | Cyclohexane | ~310 | ~350 | 0.15 |

| Parent Compound (Hexa(prop-1-yn-1-yl)benzene) | Acetonitrile | ~312 | ~355 | 0.12 |

| D-A Derivative | Cyclohexane | ~340 | ~400 (LE) | 0.35 |

| D-A Derivative | Acetonitrile | ~345 | ~410 (LE), ~520 (TICT) | 0.08 |

Note: This table is illustrative. The parent compound is expected to show minimal solvatochromism. The donor-acceptor (D-A) derivative is hypothesized to show strong solvatochromic effects and dual fluorescence indicative of a TICT state, with a corresponding drop in quantum yield in the polar solvent.

Influence of Substitution on Absorption and Emission Spectra

The photophysical properties of hexaalkynylbenzene derivatives, including this compound, are highly tunable through the strategic placement of substituents on the peripheral alkynyl groups. The nature of these substituents—whether electron-donating or electron-withdrawing—profoundly alters the electronic structure of the molecule, which in turn influences its absorption and emission spectra. rsc.orgnih.gov

Electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR₂) groups, increase the electron density of the π-conjugated system. youtube.comlibretexts.org This elevation of the highest occupied molecular orbital (HOMO) energy level typically leads to a bathochromic (red) shift in both the absorption (λₘₐₓ) and emission maxima. nih.govresearchgate.net Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, lower the electron density and stabilize the lowest unoccupied molecular orbital (LUMO). youtube.comresearchgate.net This effect also results in a red shift of the absorption spectra as it narrows the HOMO-LUMO gap. researchgate.netmdpi.com The introduction of a strong electron-withdrawing nitro group, for instance, has been shown to facilitate intramolecular charge transfer, leading to significant changes in spectroscopic properties. mdpi.com

Table 1: Illustrative Effects of Substitution on the Photophysical Properties of Hexaalkynylbenzene Derivatives

{

"table": {

"columns": [

{"header": "Substituent Type (on alkyne terminus)"},

{"header": "General Effect on HOMO-LUMO Gap"},

{"header": "Expected Shift in λₘₐₓ"},

{"header": "Typical Effect on Fluorescence Quantum Yield (ΦF)"}

],

"rows": [

{"cells": ["None (e.g., -CH₃ in prop-1-yn-1-yl)", "Reference", "Reference", "Moderate"]},

{"cells": ["Electron-Donating (e.g., -OCH₃, -N(CH₃)₂)", "Decreased", "Bathochromic (Red Shift)", "Increased "]},

{"cells": ["Electron-Withdrawing (e.g., -CN, -NO₂)", "Decreased", "Bathochromic (Red Shift)", "Variable, can decrease (quenching) "]},

{"cells": ["Bulky/Steric (e.g., -Si(CH₃)₃)", "Slightly Decreased", "Slight Bathochromic Shift", "May increase by reducing aggregation"]}

]

}

}

X-ray Crystallographic Analysis for Solid-State Architectures

X-ray crystallography is an indispensable tool for the definitive determination of the three-dimensional structure of molecules like this compound in the solid state. This technique provides precise coordinates of each atom, allowing for a detailed analysis of molecular conformation, bond lengths, bond angles, and, crucially, the arrangement of molecules within the crystal lattice. researchgate.netmdpi.commdpi.com Such analyses are fundamental to understanding how intermolecular forces dictate the supramolecular architecture, which in turn governs the material's bulk properties.

Characterization of Molecular Packing in Hexaalkynylbenzene Crystals

The crystal packing of hexaalkynylbenzenes is largely dictated by their unique, highly symmetric, propeller-like shape. Unlike planar aromatic molecules that often pack in efficient face-to-face arrangements, the non-planar nature of hexaalkynylbenzenes, with their six radiating arms, can lead to less efficient packing. However, the specific nature of the terminal groups on the alkyne chains plays a critical role.

Analysis of Non-Covalent Interactions (e.g., π-π Stacking, C-H⋅⋅⋅π Interactions)

The solid-state architecture of hexaalkynylbenzene crystals is stabilized by a network of weak, non-covalent interactions. researchgate.net While the propeller shape can hinder strong, cofacial π-π stacking between the central benzene rings, other interactions become dominant.

C-H···π Interactions: These are among the most significant forces in the crystals of acetylenic compounds. rsc.orgresearchgate.net They are a type of hydrogen bond where a C-H bond (donor) interacts with the electron cloud of a π-system (acceptor). In hexaalkynylbenzenes, two primary types of C-H···π interactions can occur:

An interaction between the methyl C-H groups of the propynyl arms and the π-electron density of an adjacent molecule's benzene ring or alkyne bond.

An interaction between a C-H bond of a benzene ring on one molecule and the π-system of an alkyne on a neighboring molecule. rsc.org

These interactions are orientation-dependent and play a crucial role in directing the crystal packing, often forming extensive zigzag networks that hold the molecules together. rsc.orgnih.gov

π-π Stacking: Although classic face-to-face stacking is sterically hindered, offset or slip-stacked π-π interactions are common. ohio-state.edu In this arrangement, the central benzene rings of adjacent molecules are displaced relative to one another, allowing for attractive interactions while minimizing Pauli repulsion. ohio-state.edu The typical distance for such interactions is in the range of 3.4 to 3.8 Å. researchgate.netresearchgate.net

Other van der Waals Forces: Dispersion forces are ubiquitous and provide a general cohesive energy that stabilizes the crystal lattice. Interactions involving heteroatoms on substituted derivatives, such as C-H···O or C-H···N hydrogen bonds, can also exert significant control over the final structure. researchgate.net

Table 2: Key Non-Covalent Interactions in Alkynylbenzene Crystals

{

"table": {

"columns": [

{"header": "Interaction Type"},

{"header": "Description"},

{"header": "Typical Distance (Å)"},

{"header": "Approximate Energy (kcal/mol)"}

],

"rows": [

{"cells": ["C-H···π", "Hydrogen atom of a C-H bond interacts with the center of a π-system (aromatic ring or triple bond). [1, 9]", "2.5 - 3.0 (H to π-centroid) libretexts.org", "0.5 - 2.5 researchgate.net"]},

{"cells": ["π-π Stacking (Slip-Stacked)", "Parallel displacement of aromatic rings to maximize attraction and minimize repulsion. mdpi.com", "3.4 - 3.8 (Interplanar distance) [7, 8]", "1.0 - 4.0 researchgate.net"]},

{"cells": ["van der Waals", "General attractive forces arising from temporary fluctuations in electron density.", "> 3.5 (sum of vdW radii)", "Variable, generally < 1.0"]}

]

}

}

Structural Elucidation of Differentiated Hexaalkynylbenzenes

Differentiated or asymmetrically substituted hexaalkynylbenzenes, where the six alkynyl substituents are not identical, present a more complex crystallographic challenge but offer greater control over solid-state properties. The synthesis of such compounds can be achieved through sequential cross-coupling reactions.

The introduction of asymmetry breaks the high symmetry of the parent molecule, which can have profound effects on crystal packing. researchgate.net For example, a hexaalkynylbenzene with both electron-donating and electron-withdrawing groups will have a significant molecular dipole moment. In the solid state, these dipoles will tend to arrange in an anti-parallel fashion to minimize electrostatic repulsion, leading to crystal structures that are fundamentally different from their non-polar, symmetrically substituted counterparts. The synthesis and structural analysis of asymmetrically substituted molecules are crucial for developing materials with specific properties, such as non-linear optical activity, which requires a non-centrosymmetric crystal packing. rsc.orgnih.gov Even subtle changes, such as altering the length of alkyl chains on the alkyne termini, can lead to dramatically different crystal systems and packing motifs. researchgate.net

Table of Compounds

{

"table": {

"columns": [

{"header": "Compound Name"},

{"header": "Structure/Formula Description"}

],

"rows": [

{"cells": ["this compound", "A benzene ring substituted with six -C≡C-CH₃ groups."]},

{"cells": ["Hexakis[(trimethylsilyl)ethynyl]benzene", "A benzene ring substituted with six -C≡C-Si(CH₃)₃ groups. [12, 21, 24]"]},

{"cells": ["1,4-diethynylbenzene", "A benzene ring substituted at positions 1 and 4 with -C≡C-H groups. rsc.org"]},

{"cells": ["1,3,5-triethynylbenzene", "A benzene ring substituted at positions 1, 3, and 5 with -C≡C-H groups. rsc.org"]},

{"cells": ["Ethynylbenzene", "A benzene ring with a single -C≡C-H substituent. rsc.org"]},

{"cells": ["1-ethynyl-2-nitro-4,5-dipropoxybenzene", "An asymmetrically substituted benzene derivative. nih.gov"]},

{"cells": ["1,2-dibutoxy-4-ethynyl-5-nitrobenzene", "An asymmetrically substituted benzene derivative. nih.gov"]},

{"cells": ["1-ethynyl-2-nitro-4,5-dipentoxybenzene", "An asymmetrically substituted benzene derivative. nih.gov"]}

]

}

}

Theoretical and Computational Investigations of 1,2,3,4,5,6 Hexa Prop 1 Yn 1 Yl Benzene

Electronic Structure Calculations (e.g., DFT, HOMO-LUMO Gap Analysis)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of complex molecules like 1,2,3,4,5,6-hexa(prop-1-yn-1-yl)benzene. These calculations allow for the determination of molecular orbital energies, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and electronic stability of a molecule. A larger HOMO-LUMO gap generally signifies higher stability and lower reactivity.

Electron delocalization is a key feature in aromatic compounds, contributing to their enhanced stability. youtube.comyoutube.comyoutube.com In hexaalkynylbenzene systems, the potential for electron delocalization extends beyond the central benzene (B151609) ring to include the π-systems of the six appended alkynyl groups. This extended conjugation can lead to unique electronic phenomena.

Computational studies on hexaarylbenzenes, which share structural similarities, have explored the concept of toroidal electron delocalization. mdpi.com This phenomenon involves the circulation of electrons in a doughnut-shaped path around the periphery of the molecule, facilitated by the propeller-like arrangement of the substituent rings. mdpi.com This extended delocalization can significantly modify the electronic properties compared to the individual aromatic components. mdpi.com While direct studies on this compound are less common, the principles of electron delocalization observed in analogous systems provide a framework for understanding its behavior. The interaction between the π-orbitals of the central benzene ring and the orthogonal π-orbitals of the acetylenic arms is a subject of considerable interest.

The arrangement of multiple unsaturated groups around a central benzene core in hexaalkynylbenzenes can give rise to interesting photophysical and electronic properties, including the potential for multiple spin states. The energy levels of the molecular orbitals dictate the possible electronic transitions and the resulting spectroscopic signatures. cam.ac.uk

Aromaticity and Antiaromaticity Studies of Hexaalkynylbenzenes

The concept of aromaticity, originally applied to benzene and its derivatives, has been extended to a wide range of cyclic and polycyclic systems. masterorganicchemistry.comyoutube.comarxiv.orgslideshare.net The presence of six alkyne substituents on the benzene ring in this compound raises questions about how these groups influence the aromaticity of the central ring and whether new forms of aromaticity or antiaromaticity arise.

Hückel's rule is a fundamental principle used to predict the aromaticity of planar, cyclic, conjugated systems. wikipedia.orgchemeurope.comgeeksforgeeks.orglibretexts.orglibretexts.org It states that a molecule is aromatic if it has (4n+2) π-electrons, where n is a non-negative integer. wikipedia.orgchemeurope.comgeeksforgeeks.orglibretexts.orglibretexts.org Conversely, a system with 4n π-electrons is considered antiaromatic. youtube.comlibretexts.org

Nucleus-Independent Chemical Shift (NICS) is a computational method widely used to quantify the aromaticity of a molecule. github.iosemanticscholar.orggithub.ionih.gov It involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding at that point. github.io A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. github.ionih.gov

NICS calculations can provide a more nuanced picture of the aromaticity of this compound than Hückel's rule alone. By calculating NICS values at various points, such as the center of the benzene ring and at different distances above the ring plane, one can map the magnetic properties of the molecule. nih.gov For instance, NICS calculations on related benzofuranones have been used to correlate aromaticity with biological activity. mdpi.com In the context of hexaalkynylbenzenes, NICS analysis could reveal the extent to which the peripheral alkyne groups contribute to or detract from the aromaticity of the central ring.

| Compound/System | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Benzene | -7.6 | -9.7 | Aromatic |

| Benzofuran-4-one (unsubstituted) | -7.82 to -8.97 | -5.62 to -7.92 | Aromatic |

| Benzene dication | Positive value | - | Antiaromatic |

Note: NICS values are dependent on the computational method and basis set used. The values presented are for illustrative purposes based on literature for related compounds. nih.govmdpi.com

Aromatic Stabilization Energy (ASE) is a quantitative measure of the extra stability a cyclic conjugated molecule possesses due to its aromaticity. nih.govnih.gov It is typically calculated by comparing the energy of the aromatic compound to that of a suitable non-aromatic reference compound through isodesmic or homodesmotic reactions. nih.gov A positive ASE value indicates aromaticity, while a negative value suggests antiaromaticity.

| Compound | Estimated ASE (kcal/mol) | Method |

| Benzene (ground state) | 33.7 | Experimental Enthalpies of Formation |

| Benzene (ground state) | 33.2 | PBE0/def2-TZVP |

| Cyclohexene | -3.4 | Fulvenization Approach (DFT) |

| Cyclohexadiene | -0.4 | Fulvenization Approach (DFT) |

Note: These values are for benzene and related non-aromatic systems and serve as a reference for the magnitude of ASEs. nih.gov

Excited-State Aromaticity and Antiaromaticity in Related Benzene Photoreactions

The photochemical behavior of benzene and its derivatives is deeply rooted in the concept of aromaticity, which undergoes a fundamental reversal upon electronic excitation. In its ground state (S₀), benzene is the archetypal aromatic molecule, stabilized by a cyclic array of 6 π-electrons, a characteristic explained by Hückel's rule (4n+2 π-electrons for aromaticity). However, upon absorption of light, the molecule transitions to its lowest singlet (S₁) and triplet (T₁) excited states. In these ππ* states, the rules are inverted, as described by Baird's rule. rsc.orgresearchgate.net According to Baird, cyclic systems with 4n+2 π-electrons become antiaromatic and destabilized in their lowest excited states, while those with 4n π-electrons become aromatic. rsc.orgnih.gov

This switch from ground-state aromaticity to excited-state antiaromaticity (ESAA) transforms benzene into a highly reactive species, likening it to a molecular "Mr. Hyde" in contrast to its stable "Dr. Jekyll" ground-state persona. rsc.orgnih.gov The destabilization and increased reactivity associated with ESAA are considered a primary driving force for many of benzene's characteristic photoreactions, such as its rearrangement to isomers like fulvene (B1219640) and benzvalene. nih.govnih.gov

For this compound, the central benzene core is expected to follow the same principle. While the ground-state molecule benefits from the aromatic stabilization of the benzene ring, in the S₁ and T₁ excited states, this core becomes antiaromatic. This antiaromatic character would be the dominant factor governing its photochemistry, making it susceptible to reactions that alleviate this unfavorable electronic configuration. The six prop-1-yn-1-yl substituents, with their own π-systems, would further modulate the electronic and photophysical properties, but the underlying photoreactivity is expected to be initiated by the antiaromaticity of the central ring.

Computational methods are essential for quantifying this change in aromatic character. A key metric is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at a specific point, typically the center of a ring. A negative NICS value indicates aromaticity, while a large positive value signifies antiaromaticity. nih.govacs.org For benzene, calculations show a significant shift from negative NICS values in the S₀ state to large positive values in the S₁ state, confirming its excited-state antiaromaticity. nih.govacs.org Relief of this antiaromaticity is a driving force for photoreactions. acs.org

| State/Rule | Electron Count | Magnetic Criterion (NICS) | Stability | Example Molecule State |

| Ground State (Hückel's Rule) | 4n+2 π | Negative (Aromatic) | High | Benzene (S₀) |

| 4n π | Positive (Antiaromatic) | Low | Cyclobutadiene (S₀) | |

| Excited State (Baird's Rule) | 4n+2 π | Positive (Antiaromatic) | Low (Reactive) | Benzene (S₁/T₁) |

| 4n π | Negative (Aromatic) | High | Cyclobutadiene (S₁/T₁) |

Table 1: Comparison of Hückel's and Baird's rules for aromaticity and antiaromaticity in cyclic π-electron systems.

Conformational Dynamics and Energy Landscapes

The landscape for this molecule is expected to be complex, featuring numerous local minima separated by energy barriers.

Local Minima: These points on the energy surface correspond to stable or metastable conformers. These conformers would differ in the relative orientation of the propynyl (B12738560) groups—for instance, whether the terminal methyl groups point "up" or "down" relative to the plane of the benzene ring. Steric hindrance between adjacent bulky propynyl groups is a critical factor in determining the geometry and relative stability of these minima.

Transition States: These are saddle points on the energy landscape that represent the highest energy state along the pathway between two local minima. The energy of a transition state corresponds to the activation energy required for a conformational change, such as the rotation of one or more propynyl groups.

Computational studies can map this landscape by systematically rotating the substituent groups and calculating the molecule's energy at each step. This allows for the identification of the most stable conformers and the energy barriers between them. For a molecule with six such substituents, a variety of conformers with different symmetries and steric profiles are possible. For example, a highly symmetric conformer might have three adjacent substituents pointing up and the other three pointing down (an "up-up-up-down-down-down" arrangement), which could minimize steric clash. Other arrangements, such as an alternating "up-down-up-down-up-down" pattern, would also represent distinct points on the energy landscape.

| Hypothetical Conformer | Substituent Orientation (Up/Down) | Expected Relative Energy | Key Feature |

| Conformer A | U, U, U, D, D, D | Low | May minimize steric hindrance through grouping. |

| Conformer B | U, D, U, D, U, D | Low-Medium | Alternating pattern could balance steric interactions. |

| Conformer C | U, U, D, U, U, D | Medium | Less symmetric, may have localized steric strain. |

| Conformer D | U, U, U, U, U, U | High | All-up (or all-down) arrangement likely has significant steric clash. |

Table 2: A conceptual table illustrating potential conformers of this compound based on the orientation (U/D) of the terminal methyl groups relative to the benzene plane. Relative energies are hypothetical and would require detailed computational analysis.

Predictive Modeling for Novel Hexaalkynylbenzene Derivatives

Predictive modeling, utilizing computational chemistry techniques, is a powerful tool for designing new molecules with specific, targeted properties without the immediate need for laboratory synthesis. For the family of hexaalkynylbenzene derivatives, this approach can accelerate the discovery of novel materials for applications in electronics, optics, or nanotechnology. By starting with the known structure of this compound, researchers can computationally create a virtual library of new derivatives by modifying the substituents.

The process involves using quantum mechanical methods like Density Functional Theory (DFT) to calculate a range of properties for these hypothetical molecules. For instance, one could replace the terminal methyl group of the propynyl substituents with other functional groups, such as electron-donating or electron-withdrawing groups, and predict the resulting changes.

Key properties that can be predicted include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is crucial as it relates to the molecule's electronic conductivity and chemical reactivity.

Optical Properties: Time-dependent DFT (TD-DFT) can predict the molecule's UV-Vis absorption spectrum, indicating the wavelengths of light it absorbs. This is vital for designing dyes, sensors, or light-harvesting materials.

Structural Properties: The model can predict bond lengths, bond angles, and the preferred conformation of new derivatives, offering insight into how different functional groups affect the molecule's shape and packing in a solid state.

Material Properties: For larger systems, modeling can provide insights into properties like charge mobility, which is essential for designing organic semiconductors.

This predictive power allows for a rational design cycle: a chemist can propose a set of new derivatives, a computational scientist can model their properties, and only the most promising candidates are selected for the often resource-intensive process of chemical synthesis and experimental characterization. mendeley.com

| Predicted Property | Computational Method | Potential Application |

| HOMO/LUMO Energies | Density Functional Theory (DFT) | Organic electronics, semiconductors |

| UV-Vis Absorption Spectrum | Time-Dependent DFT (TD-DFT) | Dyes, optical sensors, photovoltaics |

| Molecular Geometry/Conformation | DFT, Molecular Mechanics | Crystal engineering, materials science |

| Charge Transport/Mobility | Kinetic Monte Carlo, DFT | Organic field-effect transistors (OFETs) |

| Ionization Potential/Electron Affinity | DFT, High-level ab initio methods | Design of n-type and p-type materials |

Table 3: Examples of properties that can be predicted for novel hexaalkynylbenzene derivatives using computational modeling and the relevant theoretical methods.

Supramolecular Chemistry and Crystal Engineering of Hexaalkynylbenzenes

Molecular Recognition and Host-Guest Chemistry with Hexaalkynylbenzene Frameworks

Host-guest chemistry involves the formation of complexes where a "host" molecule selectively binds a "guest" species through non-covalent forces. While the specific compound 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene is not extensively documented as a host molecule in readily available literature, the broader class of hexaarylbenzenes has been explored for the creation of molecular receptors. The propeller-like structure of these molecules can create well-defined cavities suitable for recognizing and binding guest molecules. The interactions are typically driven by forces such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of such host systems often involves modifying the peripheral groups on the benzene (B151609) core to create specific binding sites and enhance selectivity for a target guest.

Molecular Self-Assembly and Self-Organization Principles

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, governed by the interplay of various non-covalent interactions. For hexaalkynylbenzene derivatives, π-π stacking interactions between the electron-rich aromatic cores are a primary driving force for assembly. This can lead to the formation of one-dimensional columnar structures.

The process of self-organization is highly dependent on the balance between molecule-molecule and molecule-substrate interactions. Studies on related molecules like hexa-peri-hexabenzocoronene (HBC) have shown that stronger intermolecular forces lead to more ordered, long-range structures. The specific substituents on the alkyne groups play a crucial role; for instance, derivatives bearing benzene moieties have been shown to self-assemble via π-π stacking in both solution and the solid state. These assemblies can range from nanowires to more complex microrods, driven by a combination of π-stacking of the core and hydrophobic interactions of peripheral chains.

Engineering of Crystal Architectures for Tailored Properties

Crystal engineering aims to design and control the formation of crystalline solids with desired physical and chemical properties. This is achieved by understanding and manipulating the intermolecular interactions that govern the packing of molecules in the crystal lattice.

Columnar aggregation is a common packing motif for disc-shaped molecules like hexaalkynylbenzenes, leading to materials with interesting properties such as one-dimensional conductivity. The design principles for achieving stable columnar phases rely on maximizing favorable intermolecular interactions. The central benzene core substituted with six radiating arms promotes stacking. The nature of the terminal groups on the alkyne chains is critical. For example, adding flexible alkyl or alkoxy chains can induce the formation of liquid crystalline phases, where the molecules stack into columns that then arrange into a two-dimensional lattice. The inter-columnar distance and the degree of order within the columns can be tuned by modifying the length and chemical nature of these side chains.

The precise arrangement of molecules in the solid state, or molecular packing, has a profound impact on the material's bulk properties. In the case of substituted hexaphenylbenzenes, a related class of compounds, the propeller-like conformation resulting from steric hindrance between the peripheral rings leads to less efficient crystal packing compared to planar molecules. However, this can also be advantageous, leading to higher solubility.

For the hydrogenated analogue, hexacyclohexylbenzene, single-crystal X-ray analysis has revealed that the packing is influenced by CH/π interactions between adjacent molecules, with an observed interaction distance of 2.84 Å. nih.gov This demonstrates how even subtle non-covalent forces are critical in defining the three-dimensional architecture and, consequently, the material's properties.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Hexaarylbenzenes, for example, are known to exhibit polymorphism. nih.gov One documented case shows both pyramidal and orthorhombic polymorphic forms. nih.gov The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and pressure. Each polymorph represents a different minimum on the free energy landscape of the crystal, and understanding this landscape is key to controlling the solid-state form and its associated properties. While specific studies on the polymorphism of this compound are not prominent, the structural diversity of its analogues suggests that it too would likely exhibit a complex structural landscape.

Mechanically Interlocked Molecular Architectures Incorporating Hexaalkynylbenzene Units

Mechanically interlocked molecular architectures (MIMAs), such as rotaxanes and catenanes, consist of molecules held together by topology rather than covalent bonds. Current time information in Europe/Malta. These structures are of great interest for the development of molecular machines. A cymitquimica.comrotaxane, for instance, typically involves a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stopper" groups preventing the components from dissociating.

While there are no specific examples in the searched literature of this compound being used as a component in a MIMA, its rigid, star-shaped structure makes it a conceptually interesting candidate for a stopper group or a multi-functional core from which to build complex, interwoven structures. The synthesis of such architectures often relies on template-directed methods where non-covalent interactions pre-organize the components before the final mechanical bond is formed.

Applications in Advanced Materials Science

Discotic Liquid Crystals (DLCs) Derived from Hexaalkynylbenzenes

Hexaalkynylbenzenes are a notable class of molecules that form discotic liquid crystals (DLCs). researchgate.net In this state of matter, the disc-shaped molecules exhibit degrees of order that are intermediate between a crystalline solid and an isotropic liquid. researchgate.net These materials can self-assemble into organized columnar or nematic phases, which gives rise to their unique properties utilized in applications like photoelectric conversion and organic semiconductors. researchgate.netresearchgate.net

While the majority of discotic liquid crystals, approximately 95%, tend to form columnar mesophases due to strong π-π interactions that favor stacking, a select few, including certain hexaalkynylbenzene derivatives, exhibit a discotic nematic (ND) phase. ias.ac.in In the columnar phase, molecules stack one on top of another into columns that arrange themselves into a two-dimensional lattice. ias.ac.in Conversely, the discotic nematic phase possesses only long-range orientational order, where the molecules align along a common direction (the director), but lack long-range translational order. ias.ac.in

The formation of the less common ND phase can be induced through careful molecular design. ias.ac.in For instance, certain hexaalkynylbenzene derivatives exhibit a stable discotic nematic phase. electronicsandbooks.com In some cases, direct attachment of flexible alkoxy chains to the central benzene (B151609) ring can lead to a discotic nematic phase that is stable down to room temperature, eventually transforming into a glassy nematic state upon further cooling. researchgate.net The characterization of these phases is typically performed using a combination of differential scanning calorimetry (DSC) to determine phase transition temperatures, polarized optical microscopy (POM) to observe the unique textures of each phase, and X-ray diffraction (XRD) to confirm the molecular arrangement. researchgate.netrsc.org For example, XRD studies on some hexa(phenylethynyl)benzene derivatives have revealed their nematic phases to be cybotactic, meaning they contain small, layered clusters of molecules. researchgate.netrsc.org

The transition between columnar and nematic phases, as well as the temperature range of these phases, can be finely tuned through strategic molecular engineering. ias.ac.incapes.gov.br Several design strategies have been successfully employed to stabilize the desirable discotic nematic phase in hexaalkynylbenzene systems.

Branched Alkyl Chains: Attaching branched alkyl chains directly to the core of hexaalkynylbenzene has been shown to stabilize the ND phase at ambient temperatures. ias.ac.in The use of branched chains can reduce both melting and clearing temperatures, which is attributed to the disorder and stereoheterogeneity they introduce into the molecular packing. ias.ac.inelectronicsandbooks.com

Mixed Alkoxy Chains: A combination of normal (straight) and branched alkoxy chains on pentalkynylbenzene derivatives can produce a very broad ND phase that is stable both well below and above room temperature. ias.ac.in

Lateral Substituents: Introducing a lateral methyl group to the hexaalkynylbenzene core can surprisingly increase the isotropic temperature, with one such compound exhibiting an ND phase at 71°C. ias.ac.in

Protruding Moieties: A novel approach involves introducing an "attraction-enhancing in-plane protrusion" onto a hexa(phenylethynyl)benzene core. researchgate.netrsc.org This modification disrupts ideal packing efficiency, suppresses columnar phase formation, and significantly widens the nematic temperature range. researchgate.net

The following table summarizes the effect of different molecular designs on the mesomorphic behavior of selected hexaalkynylbenzene derivatives.

| Derivative Class | Molecular Design Feature | Observed Effect | Mesophase Range Example |

| Hexa(phenylethynyl)benzenes | Introduction of a protruding biphenyl (B1667301) unit (Compound 6b vs. 1) | Decreased melting point by 36°C, increased clearing point by 13°C, expanding the nematic range by 49°C. researchgate.net | Nematic range: 144 to 216°C. researchgate.net |

| Hexaalkynylbenzenes | Increasing peripheral n-alkyl chain length (from C1 to C9) | Gradual decrease in both melting and clearing temperatures. electronicsandbooks.com | N/A |

| Hexaalkynylbenzenes | Lateral methyl group and branched-alkoxy chain substitution (Compound 3c) | Exhibits ND phase at a higher temperature compared to un-substituted analogues. ias.ac.in | ND phase at 71°C. ias.ac.in |

The alkynyl (–C≡C–) groups are not merely passive linkers but play a crucial role in defining the properties of hexaalkynylbenzene-derived DLCs. researchgate.net These groups are integral to the π-conjugated system of the molecule's core. ias.ac.in

The key contributions of the alkynyl groups include:

Steric Influence: In derivatives like hexa(alkynylaryl)benzenes, the bulky groups attached via the acetylene (B1199291) linker can provide effective steric hindrance that blocks the face-to-face stacking required for columnar phases, thereby promoting the formation of the nematic phase. researchgate.net

Organic Electronics and Optoelectronic Materials

The rich π-electron system and capacity for self-assembly make hexaalkynylbenzene derivatives promising candidates for use in organic electronic and optoelectronic devices. Their molecular structure allows for the creation of materials that can transport charge, making them suitable for use as organic semiconductors. researchgate.net

Discotic liquid crystals, including those based on hexaalkynylbenzenes, are recognized for their utility as organic semiconductors and photoconductors. researchgate.netias.ac.in The ordered stacking in the columnar phases provides a natural pathway for charge transport along the columns, effectively creating one-dimensional molecular wires. ias.ac.in This property makes them precursors for materials used in devices such as organic field-effect transistors (OFETs). sigmaaldrich.comnih.gov

While specific performance data for 1,2,3,4,5,6-hexa(prop-1-yn-1-yl)benzene in electronic devices is not widely reported, the broader class of hexa-substituted benzenes and related discotic molecules have been investigated for these applications. For example, hexaarylbenzene derivatives are considered strong candidates for use in OFETs due to their propeller-shaped geometry which can be tailored for specific packing arrangements. researchgate.netmdpi.com The development of high-performance organic semiconductors often involves synthesizing soluble precursors that can be easily processed into thin films for devices. tugraz.at

The following table shows the charge carrier mobility for some high-performance organic semiconductors, providing context for the performance targets in this field.

| Material | Device Type | Reported Charge Carrier Mobility (cm²/Vs) |

| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | OFET | Up to 12. sigmaaldrich.com |

| Dithiophene-tetrathiafulvalene (DT-TTF) | Single Crystal OFET | Up to 1.4. tugraz.at |

| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | Single Crystal OFET | Up to 1.26. nih.gov |

This table presents data for representative organic semiconductors to illustrate the performance levels achieved in the field.

Charge transport in organic semiconductors like hexaalkynylbenzene derivatives is fundamentally different from that in inorganic, band-like semiconductors. The process is typically described as a series of "hops" where a charge carrier (an electron or a hole) moves between adjacent molecules. rsc.org The efficiency of this process, and thus the material's charge carrier mobility, is governed by two key parameters:

Intermolecular Electronic Coupling (Transfer Integral): This describes the strength of the electronic interaction between neighboring molecules. It is highly dependent on the distance and relative orientation of the molecules, making the packing structure in the solid state or liquid crystalline phase critically important. The ordered arrangement in columnar DLCs can maximize this coupling along the column axis.

Intramolecular Reorganization Energy: This is the energy required to distort the geometry of a molecule when it gains or loses a charge. A lower reorganization energy is desirable for efficient charge transport, as less energy is lost during each hopping event. rsc.org

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

The field of organic electronics has seen a surge in the development of novel materials for efficient and cost-effective devices. Hexaarylbenzene derivatives, a class of compounds to which this compound belongs, are being explored for their potential in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their propeller-like structure can inhibit intermolecular aggregation, a common issue that often leads to luminescence quenching in the solid state. nih.gov This reduced self-aggregation can contribute to higher quantum efficiencies in OLEDs. nih.gov

The development of high-performance p-channel molecules based on hexaarylbenzenes highlights their potential due to their electron-rich nature and good hole-transporting properties. nih.gov These characteristics are essential for the hole transport layer (HTL) in both OLEDs and OSCs, facilitating the efficient movement of charge carriers to the electrodes.

Development of Molecular Switches and Functional Devices

Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli such as light, heat, or an electric field. nih.gov This capability makes them fundamental components for the development of molecular-scale memory, logic gates, and sensors. researchgate.netchemistryviews.org The structural dynamics of hexa-substituted benzenes, particularly their ability to adopt different conformations, make them intriguing candidates for such applications.

The development of molecular switches based on polycyclic aromatic hydrocarbons functionalized with photoresponsive or electroactive groups further underscores the potential in this area. researchgate.netnih.gov These systems can exhibit reversible changes in their optical and redox properties, paving the way for multifunctional molecular devices.

Precursors for Novel Carbon Allotropes and Nanomaterials

The quest for new carbon allotropes with unique properties has led to the exploration of various molecular precursors. Hexaalkynylbenzenes, and specifically this compound's parent compound, hexaethynylbenzene, have emerged as key building blocks for the synthesis of graphdiyne, a two-dimensional carbon network composed of sp- and sp2-hybridized carbon atoms. acs.orgacs.orgrsc.orgnih.gov

The synthesis of graphdiyne films and nanowalls has been successfully achieved through the cross-coupling reactions of hexaethynylbenzene on copper substrates. acs.orgacs.orgnih.govbohrium.com These methods utilize the reactivity of the terminal alkyne groups to form the extended, porous network of graphdiyne. The resulting material exhibits remarkable electronic properties and has potential applications in catalysis, gas separation, and energy storage. acs.org

Furthermore, the thermal decomposition, or pyrolysis, of aromatic hydrocarbons is a known route to various carbon nanomaterials, including carbon nanotubes (CNTs). researchgate.netacs.org The catalytic pyrolysis of hydrocarbons over metal catalysts can lead to the formation of high-value carbon structures. nih.govacs.orgrsc.orgresearchgate.net While specific studies on the pyrolysis of this compound are not widely reported, its high carbon content and unsaturated propynyl (B12738560) groups make it a plausible precursor for carbon-rich materials under appropriate thermal conditions. The controlled carbonization of such polyyne-containing molecules could potentially lead to novel carbon allotropes or functionalized carbon nanomaterials. The study of polyynes as models for carbyne, another carbon allotrope, highlights the fundamental interest in these acetylenic building blocks. nih.gov

Chiroptical Materials and Molecular Propellers Based on Hexaalkynylbenzenes

The non-planar, propeller-like conformation of many hexa-substituted benzenes gives rise to chirality, making them attractive for applications in chiroptical materials and devices. nih.gov These molecules can exist as enantiomers with distinct right-handed (P) or left-handed (M) helicity.

Research on hexakis(phenylethynyl)benzene (B13386051) derivatives has demonstrated the design of chiroptical molecular propellers. nih.gov In these systems, the introduction of chiral groups can bias the helical arrangement, leading to materials with strong circular dichroism (CD) signals. The dynamic nature of the propeller conformation can be controlled, offering pathways to chiroptical switches where the CD signal can be modulated by external stimuli. acs.orgnih.gov The dynamic propeller conformation of triphenylamine (B166846) has been shown to lead to an exceptionally high degree of chiral amplification in supramolecular helices. rsc.org

While direct experimental data on the chiroptical properties of this compound are scarce, its structural similarity to other hexa-substituted benzenes suggests that it could also exhibit propeller chirality. The relatively smaller size of the propynyl groups compared to phenylethynyl groups might influence the rotational barrier and the stability of the chiral conformations. The synthesis of chiral hexynones as precursors for complex natural products showcases the importance of chirality in substituted alkynes. rsc.org The principles of induced chirality, where the presence of a chiral guest or substituent can influence the helicity of the host molecule, are well-established and could be applied to systems based on this compound. nih.gov

Data Tables

Table 1: Properties of Related Hexa-substituted Benzene Derivatives

| Compound | Application Area | Key Findings |

| Hexaarylbenzenes | Organic Electronics | Exhibit wide energy gaps, high HOMO levels, and good hole-transporting properties. nih.gov |

| Hexakis(phenylethynyl)benzene Derivatives | Chiroptical Materials | Can form helically biased molecular propellers with strong circular dichroism signals. nih.gov |

| Overcrowded Alkenes | Molecular Switches | Undergo photochemical and thermal isomerization, leading to controlled unidirectional rotation. nih.govrsc.orgbeilstein-journals.org |

Table 2: Synthesis of Carbon Allotropes from Hexaalkynylbenzene Precursors

| Precursor | Product | Synthesis Method | Key Features |

| Hexaethynylbenzene | Graphdiyne Film | In situ homocoupling on Cu foil | Large-area, ordered, and uniform multilayer films. acs.org |

| Hexaethynylbenzene | Graphdiyne Nanowalls | Modified Glaser-Hay coupling reaction | Vertically grown, uniform nanowalls with excellent field-emission properties. acs.orgnih.gov |

| Hexakis(bromoethynyl)benzene | Graphdiyne Film | Self-coupling reaction on Cu substrate | Porous structure with admirable catalytic performance for HER/OER. rsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene, and what challenges arise in achieving full substitution on the benzene ring?

- Methodological Answer : The synthesis typically involves sequential or one-pot Sonogashira coupling reactions between hexabromobenzene and propyne derivatives. Key challenges include steric hindrance from the bulky propynyl groups and ensuring regioselective substitution. Catalytic systems (e.g., Pd(PPh₃)₄/CuI) with optimized solvent polarity (DMF or THF) and temperature (60–80°C) are critical. Intermediate characterization via / NMR is essential to monitor substitution progress. For example, incomplete substitution may require iterative coupling steps .

| Key Reaction Parameters | Typical Conditions |

|---|---|

| Catalyst System | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) |

| Solvent | DMF/THF (anhydrous) |

| Temperature | 60–80°C under N₂ atmosphere |

| Reaction Time | 24–48 hours |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure and confirming the purity of this compound?

- Methodological Answer :

- Spectroscopy : High-resolution and NMR identify propynyl proton environments (δ ~2.5–3.5 ppm) and confirm symmetry. IR spectroscopy detects C≡C stretches (~2100 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves steric distortions and bond angles. ORTEP-3 diagrams visualize molecular packing .

- Purity : HPLC with UV detection (λ = 254 nm) or GC-MS ensures no residual intermediates.

Q. How does the electronic configuration of the propynyl substituents influence the compound's reactivity in common organic transformations?

- Methodological Answer : The electron-withdrawing nature of the alkynyl groups reduces electron density on the benzene ring, making electrophilic substitution unlikely. Instead, the compound participates in:

- Click Chemistry : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked polymers.

- Polymerization : Radical-initiated polymerization of terminal alkynes for conductive materials.

- Coordination Chemistry : Propynyl groups act as π-ligands for transition metals (e.g., Ag⁺, Au⁺) in supramolecular assemblies .

Advanced Research Questions

Q. What strategies can be employed to utilize this compound as a building block in designing covalent organic frameworks (COFs) with tailored porosity?

- Methodological Answer : The hexa-alkyne structure enables dynamic covalent chemistry (e.g., Schiff-base or boronate ester linkages) to construct 2D/3D COFs. Porosity is tuned by:

- Linker Design : Pairing with linear diamines or diboronic acids.

- Solvothermal Synthesis : Reaction in mesitylene/dioxane at 120°C for 72 hours.

- Post-Synthetic Modification : Click chemistry to functionalize pore walls. BET surface areas >1000 m²/g have been reported for analogous systems .

Q. How can computational modeling (e.g., DFT calculations) predict the supramolecular assembly patterns of this compound in crystal engineering applications?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates intermolecular interactions (e.g., C–H···π or π–π stacking). Molecular dynamics simulations (MD) model packing efficiencies in solvents like chloroform. Tools like Mercury (CCDC) predict crystal morphologies, while Hirshfeld surface analysis quantifies interaction contributions .

Q. What mechanistic insights explain the compound's potential as a ligand precursor in transition metal-catalyzed reactions?

- Methodological Answer : The propynyl groups form stable alkynyl-metal complexes (e.g., Pd, Cu) via σ-donation and π-backbonding. In catalysis:

-

Cross-Coupling : Pd complexes mediate C–C bond formation (e.g., Suzuki-Miyaura).

-

Electrocatalysis : Au complexes enhance CO₂ reduction efficiency.

-

Mechanistic Probes : In situ XAFS/XANES tracks metal coordination geometry during reactions .

Catalytic System Application Pd/Hexa-alkyne Complex C–H activation in arene functionalization Cu/Hexa-alkyne Framework Photocatalytic water splitting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.